molecular formula C9H10F3N B13316429 3,3,3-Trifluoro-2-phenylpropan-1-amine

3,3,3-Trifluoro-2-phenylpropan-1-amine

Cat. No.: B13316429
M. Wt: 189.18 g/mol
InChI Key: YXAOXWPRTAEREJ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-phenylpropan-1-amine is an organic compound with the molecular formula C9H10F3N. It is a colorless to pale yellow liquid with a pungent odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,3,3-Trifluoro-2-phenylpropan-1-amine involves the reaction of 1-bromo-3,3,3-trifluoropropane with phenylethylamine. The reaction typically occurs under reflux conditions in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-phenylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-Trifluoro-2-phenylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-phenylpropan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-phenylpropan-1-amine is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

3,3,3-trifluoro-2-phenylpropan-1-amine

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8H,6,13H2

InChI Key

YXAOXWPRTAEREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(F)(F)F

Origin of Product

United States

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